9H-Purin-6-amine, 2-chloro-N-(4-fluorophenyl)-9-(phenylmethyl)-

Antiviral Rhinovirus Purine SAR

9-Benzyl-2-chloro-N-(4-fluorophenyl)-9H-purin-6-amine (CAS 125802-52-0) is a trisubstituted purine derivative. Its core structure features a 2-chloro substituent, an N9-benzyl group, and an N6-(4-fluorophenyl) moiety, placing it within a well-studied class of 6-anilino-9-benzyl-2-chloropurines.

Molecular Formula C18H13ClFN5
Molecular Weight 353.8 g/mol
CAS No. 125802-52-0
Cat. No. B12672729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purin-6-amine, 2-chloro-N-(4-fluorophenyl)-9-(phenylmethyl)-
CAS125802-52-0
Molecular FormulaC18H13ClFN5
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=C(C=C4)F
InChIInChI=1S/C18H13ClFN5/c19-18-23-16(22-14-8-6-13(20)7-9-14)15-17(24-18)25(11-21-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,22,23,24)
InChIKeyOTDHHDPABHIKSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Benzyl-2-chloro-N-(4-fluorophenyl)-9H-purin-6-amine (CAS 125802-52-0): A Specialized Purine Scaffold for Antiviral and Kinase-Targeted Research


9-Benzyl-2-chloro-N-(4-fluorophenyl)-9H-purin-6-amine (CAS 125802-52-0) is a trisubstituted purine derivative [1]. Its core structure features a 2-chloro substituent, an N9-benzyl group, and an N6-(4-fluorophenyl) moiety, placing it within a well-studied class of 6-anilino-9-benzyl-2-chloropurines [2]. This specific substitution pattern is recognized for conferring biological activity, particularly as an inhibitor of rhinovirus [2] and as a scaffold for developing kinase inhibitors [3]. The compound is a critical structural analog for structure-activity relationship (SAR) studies, as the combination of the 2-chloro and N6-aryl groups has been shown to be essential for potency in multiple target classes [2].

Why 9-Benzyl-2-chloro-N-(4-fluorophenyl)-9H-purin-6-amine Cannot Be Replaced by Other Purine Analogs in Targeted Research


Generic substitution of this compound with other 9-benzylpurines or simple chloropurines is inadvisable due to the demonstrated, non-linear impact of specific substituents on biological activity. SAR studies on 6-anilino-9-benzyl-2-chloropurines reveal that while the 2-chloro group is a prerequisite for substantial antiviral activity, the nature of the para-substituent on the N6-phenyl ring is the key determinant of potency and selectivity [1]. For example, unsubstituted 9-benzylpurines or those lacking the 2-chloro group show weak or negligible activity [1]. Furthermore, in related kinase inhibitor programs, the N6-aryl group's substitution pattern is critical for target engagement, with 4-fluorophenyl analogs often exhibiting a distinct selectivity profile compared to other halogen or alkyl variants [2]. Therefore, selecting CAS 125802-52-0 provides a specific, non-interchangeable vector for exploring the 4-fluorophenyl contribution within these proven pharmacophores.

Quantitative Evidence Guide: 9-Benzyl-2-chloro-N-(4-fluorophenyl)-9H-purin-6-amine vs. Closest Analogs


Essentiality of the 2-Chloro Group for Antirhinovirus Activity

In the 9-benzylpurine series, the presence of a 2-chloro substituent is a critical activity switch. The unsubstituted 9-benzylpurines exhibit weak antirhinovirus activity (serotype 1B), whereas the introduction of a 2-chloro group leads to a substantial increase in potency [1]. The target compound, possessing this essential 2-chloro motif, is therefore prioritized over 2-unsubstituted analogs as a starting point for antiviral optimization.

Antiviral Rhinovirus Purine SAR

N6-(4-Fluorophenyl) Substituent: A Preferred Lipophilic Para-Substituent for Rhinovirus Inhibition

Structure-activity relationship studies on 6-anilino-9-benzyl-2-chloropurines have demonstrated that compounds with small, lipophilic para-substituents on the N6-phenyl ring are good inhibitors of rhinovirus serotype 1B [1]. The 4-fluorophenyl group of the target compound fits this optimal profile. While the publication reports a general trend, the specific data for the 4-fluoro analog shows it is among the most potent in the panel, providing a clear differentiation from analogs with larger, polar, or unsubstituted phenyl rings which show reduced activity.

Antiviral Rhinovirus SAR Physicochemical

2-Chloro-6-anilino-9-benzylpurine Core as a Versatile Intermediate vs. Simple 2,6-Dichloropurine

The target compound, 9-benzyl-2-chloro-N-(4-fluorophenyl)-9H-purin-6-amine, is a fully elaborated pharmacophore, whereas its common synthetic precursor, 9-benzyl-2,6-dichloro-9H-purine, is a simple building block [1]. The target compound is several synthetic steps ahead, allowing for direct biological evaluation without the need for further sequential functionalization. This represents a significant advantage in time and resource efficiency for hit validation or focused library synthesis.

Synthetic Chemistry Medicinal Chemistry Intermediate

Differentiation from 2-[(p-Fluorophenyl)amino]-6-substituted-9H-purine CHK1 Inhibitors

A recent series of 2-[(p-fluorophenyl)amino]-6-substituted-9H-purines has been developed as CHK1 inhibitors, with compound b22 being the most potent lead [1]. The target compound, with its 2-chloro substitution, is a structural isomer to these CHK1 inhibitors. This distinction is likely to drive a different selectivity profile, as the 2-position substituent is critical for ATP-binding site interactions in kinases. The 2-chloro analog is thus a valuable tool to interrogate off-target effects against kinases like CHK1 and adenosine receptors, which are common modulators of purine-based libraries.

CHK1 Inhibitor Cancer Kinase Selectivity

Application Scenarios for 9-Benzyl-2-chloro-N-(4-fluorophenyl)-9H-purin-6-amine in Drug Discovery


Antiviral Lead Optimization and Resistance Profiling

The compound serves as a reference standard for rhinovirus 1B inhibition in antiviral drug discovery. Its validated 2-chloro and 4-fluorophenyl substituents make it an ideal starting point for synthesizing focused libraries to combat drug resistance and improve potency, as established by the foundational SAR [1].

Kinase Selectivity Screening and Off-Target Profiling

Given its structural divergence from known CHK1 inhibitors in the 2-position, CAS 125802-52-0 is a valuable tool compound for selectivity panels. It can be used to assess the contribution of the 2-chloro motif to kinase inhibition, helping to refine the selectivity profile of purine-based drug candidates [2].

Synthetic Chemistry and Methodology Development

As a fully elaborated 6-anilino-9-benzylpurine, this compound is a superior substrate for developing late-stage functionalization methods. Its procurement allows chemists to immediately test new reactions on a complex, drug-like scaffold without multi-step synthesis, providing a competitive edge in methodology projects [1].

Quote Request

Request a Quote for 9H-Purin-6-amine, 2-chloro-N-(4-fluorophenyl)-9-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.